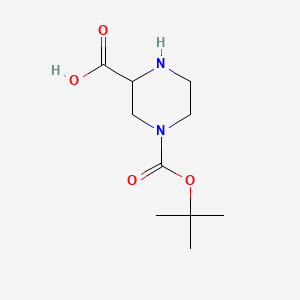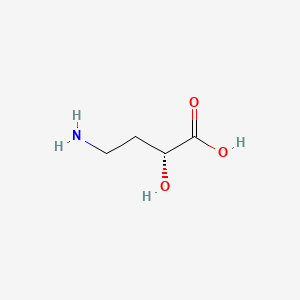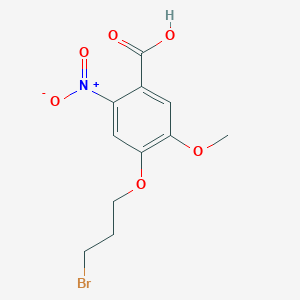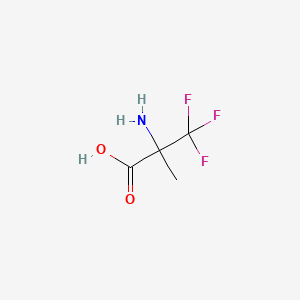
N-Cyclohexyl-N'-ethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-N’-ethyl-1,2-ethanediamine is a chemical compound that belongs to the family of ethylenediamine derivatives. It is a colorless liquid with a faint odor and is commonly used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C10H22N2, and it has a molecular weight of 170.3 g/mol .
Mécanisme D'action
- Target of Action : The primary target of N-Cyclohexyl-N’-ethyl-1,2-ethanediamine is Cathepsin S . Cathepsin S is a lysosomal cysteine protease involved in antigen presentation and immune responses in humans.
- Pharmacokinetics (ADME) :
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-N’-ethyl-1,2-ethanediamine typically involves the reaction of cyclohexylamine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires careful temperature and pressure control to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of N-Cyclohexyl-N’-ethyl-1,2-ethanediamine may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity N-Cyclohexyl-N’-ethyl-1,2-ethanediamine .
Analyse Des Réactions Chimiques
Types of Reactions: N-Cyclohexyl-N’-ethyl-1,2-ethanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Cyclohexyl-N’-ethyl-1,2-ethanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparaison Avec Des Composés Similaires
- N-Cyclohexyl-N,N-dimethyl-ethane-1,2-diamine
- N-Cyclohexyl-N’-methyl-1,2-ethanediamine
- N-Cyclohexyl-N’-propyl-1,2-ethanediamine
Comparison: N-Cyclohexyl-N’-ethyl-1,2-ethanediamine is unique due to its specific ethyl substitution on the ethylenediamine backbone, which imparts distinct chemical and physical properties. Compared to its similar compounds, it may exhibit different reactivity, solubility, and binding affinity to molecular targets, making it suitable for specific applications in research and industry .
Propriétés
IUPAC Name |
N'-cyclohexyl-N-ethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-11-8-9-12-10-6-4-3-5-7-10/h10-12H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWCJMITLSXEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428257 |
Source


|
| Record name | N-Ethyl-N'-cyclohexyl ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41239-36-5 |
Source


|
| Record name | N-Ethyl-N'-cyclohexyl ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-allyl-5-[1-(3-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276944.png)





![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)



![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
![Adenosine 5'-[beta-thio]diphosphate trilithium salt](/img/structure/B1276980.png)

